molecular formula C20H21N3O5S2 B6558387 N-(3,4-dimethoxyphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040658-30-7

N-(3,4-dimethoxyphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558387
CAS No.: 1040658-30-7
M. Wt: 447.5 g/mol
InChI Key: SUZGKDNSAPIXKU-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 4-position with an acetamide group linked to a 3,4-dimethoxyphenyl moiety. The thiazole ring is further functionalized at the 2-position with an amino group attached to a 4-methanesulfonylphenyl group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-17-9-6-14(10-18(17)28-2)21-19(24)11-15-12-29-20(23-15)22-13-4-7-16(8-5-13)30(3,25)26/h4-10,12H,11H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZGKDNSAPIXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining aromatic and heterocyclic elements. Its IUPAC name highlights the presence of a thiazole ring and methanesulfonyl group, which are crucial for its biological interactions.

Property Details
IUPAC Name This compound
Molecular Formula C20H23N5O5S
Molecular Weight 421.49 g/mol
Solubility Soluble in DMSO, sparingly soluble in water

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown their effectiveness as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are critical in cancer signaling pathways. The compound's structural features may allow it to interact with PTP1B, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell signaling pathways related to cancer proliferation.
  • Cell Cycle Arrest : The compound could induce cell cycle arrest at various phases (G1/S or G2/M), promoting apoptosis in malignant cells.
  • Modulation of Gene Expression : It may affect the expression of genes related to insulin signaling pathways and lipid metabolism, as observed in related compounds .

Case Studies and Research Findings

  • PTP1B Inhibition Studies
    • A study demonstrated that thiazole derivatives showed Ki values ranging from 2 to 29 µM against PTP1B. The structural similarity of this compound suggests it may exhibit comparable inhibitory effects .
  • Diabetes Model Research
    • In diabetic rat models, compounds with similar structures improved insulin sensitivity and restored normal serum lipid profiles. This suggests potential applications in metabolic disorders alongside anticancer activity .
  • Cytotoxicity Assays
    • Preliminary cytotoxicity assays indicate selective cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetamide Derivatives

2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide (CAS 1040658-10-3)
  • Structural Difference : The acetamide substituent is a phenylethyl group instead of 3,4-dimethoxyphenyl.
  • Implications: The phenylethyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the dimethoxyphenyl variant.
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide (CAS 1401578-69-5)
  • Structural Difference : The acetamide is substituted with a 5-methoxyindole-ethyl group.
  • Implications : The indole moiety introduces hydrogen-bonding capabilities and may target serotonin-related receptors. The methoxy groups on both the thiazole and indole rings could synergistically enhance binding to hydrophobic pockets in enzymes or receptors .
N-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine (CAS 1081145-50-7)
  • Structural Difference : The acetamide is conjugated to a glycylglycine dipeptide.
  • Implications : The dipeptide linkage improves solubility and may facilitate active transport via peptide transporters. This modification is advantageous for oral bioavailability but could reduce metabolic stability due to protease susceptibility .

Thiazole Derivatives with Varied Pharmacophores

Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
  • Structural Difference: The thiazole ring bears an amino group, and the acetamide is linked to a hydroxy-phenylethylamine substituent.
  • Functional Impact: Mirabegron is a β3-adrenergic receptor agonist used for overactive bladder. The hydroxy-phenylethyl group is critical for receptor activation, while the thiazole-amino moiety stabilizes the active conformation. In contrast, the methanesulfonyl group in the main compound may favor interactions with sulfonyl-binding pockets in distinct targets (e.g., kinases or proteases) .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
  • Structural Difference: Replaces the thiazole core with a phenoxy group but retains the 3,4-dimethoxyphenyl and sulfonyl motifs.
  • Functional Impact: This compound targets ACE2 with a docking score of -5.51 kcal/mol, suggesting the sulfonyl group enhances binding to polar residues in the ACE2 active site. The main compound’s thiazole ring may offer superior conformational rigidity compared to the flexible phenoxy linker .

Heterocyclic Acetamide Analogs

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structural Difference : Features a pyrazolone ring instead of thiazole, with dichlorophenyl and phenyl substituents.
  • Implications : The dichlorophenyl group is electron-withdrawing, which may reduce electron density at the acetamide carbonyl, altering reactivity or binding to electrophilic targets. The pyrazolone ring’s hydrogen-bonding capacity contrasts with the thiazole’s sulfur-mediated interactions .
N-(3,4-Dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
  • Structural Difference: Substitutes the thiazole with a quinolinone ring bearing a 4-ethoxybenzoyl group.
  • Implications: The quinolinone moiety’s extended π-system may enhance intercalation with DNA or aromatic protein residues, relevant in anticancer or antimicrobial contexts. The fluoro group could modulate metabolism by reducing cytochrome P450-mediated oxidation .

Q & A

Advanced Research Question

  • Molecular Docking : Screen against target enzymes (e.g., kinases) using software like AutoDock Vina to predict binding affinities and active-site interactions .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (50–100 ns simulations) .
  • Quantum Chemical Calculations : Evaluate electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic pathways .

What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives of this compound?

Basic Research Question

  • Systematic Substitution : Modify functional groups (e.g., methoxy to ethoxy, sulfonamide to sulfonyl) and compare bioactivity .
  • In Vitro Assays : Test derivatives against cell lines or enzymatic targets (e.g., IC₅₀ determination) .
  • Computational SAR : Use QSAR models to correlate structural descriptors (logP, polar surface area) with activity .

How should researchers design experiments to assess the metabolic stability of this compound in vitro?

Advanced Research Question

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and monitor degradation via LC-MS/MS .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Control Experiments : Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .

What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Preparative HPLC : Use C18 columns with gradient elution (water:acetonitrile) for high-resolution separation .
  • Solvent Selection : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) for recrystallization .
  • Membrane Technologies : Explore nanofiltration for scalable purification .

How can quantum chemical calculations improve the understanding of this compound’s reaction mechanisms?

Advanced Research Question

  • Transition State Analysis : Identify intermediates and activation energies using Gaussian or ORCA software .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to predict solvent influence on reaction rates .
  • Kinetic Modeling : Integrate computational data with experimental kinetics (e.g., Arrhenius plots) .

What experimental approaches are effective in identifying degradation products under varying pH and temperature conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (HCl), alkaline (NaOH), and oxidative (H₂O₂) conditions .
  • LC-HRMS Analysis : Track degradation products with mass accuracy <5 ppm .
  • NMR Structural Elucidation : Compare degraded samples with synthetic reference standards .

Q. Notes

  • Methodological Focus : Answers emphasize experimental design, data reconciliation, and advanced computational integration.
  • Consistency : All FAQs align with academic research contexts, avoiding industrial/commercial angles.

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